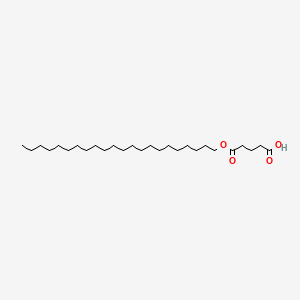
Docosyl hydrogen glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosyl hydrogen glutarate: is a chemical compound with the molecular formula C27H52O4 and a molecular weight of 440.6994 g/mol . It is an ester derived from glutaric acid and docosanol, characterized by its long aliphatic chain and functional groups that make it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with docosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Docosyl hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Glutaric acid and docosanoic acid.
Reduction: Docosyl alcohol and glutaric acid derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry: Docosyl hydrogen glutarate is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers .
Biology: In biological research, it is used to study the interactions of long-chain esters with biological membranes and their effects on membrane fluidity .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products, providing moisturizing and emollient properties .
Mechanism of Action
Docosyl hydrogen glutarate exerts its effects primarily through its interaction with lipid membranes. The long aliphatic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, influencing various cellular processes .
Comparison with Similar Compounds
Docosanol: A long-chain alcohol used in antiviral treatments.
Glutaric acid: A dicarboxylic acid used in the synthesis of polymers and resins.
Docosyl acetate: An ester with similar long-chain properties but different functional groups.
Uniqueness: Docosyl hydrogen glutarate is unique due to its combination of a long aliphatic chain and ester functional group, providing distinct physicochemical properties that make it suitable for specific applications in chemistry, biology, and industry .
Properties
CAS No. |
94278-12-3 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
5-docosoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C27H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-31-27(30)24-22-23-26(28)29/h2-25H2,1H3,(H,28,29) |
InChI Key |
CNMJKGUUEVNWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















